(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
Description
This compound is a saturated pyrrolo[3,4-c]pyridine derivative featuring two orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at position 5 and a tert-butoxycarbonyl (Boc) group at position 2. The 7a-carboxylic acid moiety enhances its utility as a synthetic intermediate in pharmaceutical chemistry. Its stereochemistry (3aR,7aS) is critical for biological activity and synthetic applications, as enantiomeric purity often dictates reactivity and downstream utility .
Synthetic routes for related analogs (e.g., hydrogenation of pyrrolo[3,4-c]pyridine precursors followed by chiral resolution) are described in , where Pd/C-catalyzed hydrogenation and chiral chromatography yield enantiopure intermediates .
Properties
IUPAC Name |
(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)23-12-16-11-22(10-9-21(16,14-23)17(24)25)18(26)28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOPMVAOZWNVRM-IIBYNOLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745363 | |
| Record name | (3aR,7aS)-5-[(Benzyloxy)carbonyl]-2-(tert-butoxycarbonyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217630-99-3 | |
| Record name | (3aR,7aS)-5-[(Benzyloxy)carbonyl]-2-(tert-butoxycarbonyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is a synthetic organic molecule with potential applications in medicinal chemistry. Its structural features suggest it may interact with biological targets, making it of interest for pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : C19H23N3O4
- Molecular Weight : 357.40 g/mol
- CAS Number : 2059966-91-3
The compound contains a pyrrolidine ring fused with a pyridine moiety, which is characteristic of many bioactive compounds. The presence of benzyloxy and tert-butoxycarbonyl groups may influence its solubility and biological interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : The structure may allow it to bind to active sites of enzymes, inhibiting their function.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that can lead to therapeutic effects.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent through apoptosis induction .
- Anti-inflammatory Effects : Research indicated that compounds with similar structures could inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of arthritis .
- Antimicrobial Properties : Preliminary tests showed that the compound has activity against specific bacterial strains, indicating potential use as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of (3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid typically involves multi-step organic reactions including:
- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions.
- Introduction of Functional Groups : Using protecting groups like tert-butoxycarbonyl for stability during synthesis.
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Cyclization | Ring formation | Acidic conditions |
| Protection | Protecting group addition | Base catalysis |
| Deprotection | Removal of protecting groups | Acidic hydrolysis |
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its role as an intermediate in the synthesis of bioactive molecules. Its structural features allow it to act as a scaffold for the development of various pharmacophores. For example, modifications to the benzyloxycarbonyl and tert-butoxycarbonyl groups can lead to derivatives with enhanced potency against specific biological targets.
Glycosidase Inhibition
Recent studies have highlighted its potential as a selective glycosidase inhibitor. Glycosidases are enzymes that play critical roles in carbohydrate metabolism and are implicated in various diseases, including cancer and diabetes. The compound's ability to inhibit these enzymes can pave the way for new therapeutic strategies .
Antimicrobial Activity
Research has suggested that derivatives of this compound exhibit antimicrobial properties. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat infections .
Neuroprotective Effects
Emerging evidence indicates that compounds similar to (3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid may possess neuroprotective effects. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound A : (3aR,7aR)-Benzyl 3-oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
- Key Features :
- Applications : Intermediate for chiral derivatization (e.g., Mosher acid derivatives for stereochemical analysis) .
Compound B : 2-(tert-Butoxycarbonyl)-5-(Fmoc)-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic Acid
- Key Features :
- Applications: Fmoc’s base-labile nature makes it ideal for solid-phase peptide synthesis, contrasting with Cbz’s hydrogenolysis-dependent removal .
Compound C : Mosher Acid Derivative (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-hexahydro-pyrrolo[3,4-c]pyridin-3-one
- Key Features: Introduces a trifluoro-methoxy-phenylpropanoyl group (Mosher acid). Replaces carboxylic acid with a ketone.
- Applications : Used in chiral resolution studies due to fluorine-enhanced NMR sensitivity .
Physicochemical Properties
Q & A
Q. Resolving discrepancies between theoretical and experimental LogP values
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
